Suc-AAPK-pNA

Catalog No.
S840556
CAS No.
M.F
C27H39N7O9
M. Wt
605.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-AAPK-pNA

Product Name

Suc-AAPK-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C27H39N7O9

Molecular Weight

605.6 g/mol

InChI

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1

InChI Key

SSKJMHLJNHUFHI-USNOLKROSA-N

SMILES

Array

N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA) is a highly specific, colorimetric peptide substrate primarily utilized for the quantitative assaying of serine proteases, particularly those exhibiting trypsin-like, plasmin, or kallikrein activity[1]. Featuring a lysine residue at the P1 position, the substrate is selectively cleaved to release p-nitroaniline (pNA), which is measured spectrophotometrically at 405–410 nm. For industrial and analytical procurement, Suc-AAPK-pNA offers a standardized, highly reproducible alternative to crude protein substrates, providing exact kinetic parameters without the batch-to-batch variability or complex matrix interferences associated with full-length proteins [1].

Substituting Suc-AAPK-pNA with generic protein substrates (such as azocasein or BSA) limits assays to bulk degradation metrics, completely obscuring the precise Michaelis-Menten kinetics required for rigorous enzyme characterization and inhibitor screening[1]. Furthermore, utilizing closely related analogs like Suc-AAPF-pNA shifts the specificity toward chymotrypsin-like proteases, failing to accurately quantify lysine-specific cleavage events. Finally, while fluorogenic AMC-tagged substrates offer high sensitivity, their use in crude biological lysates or high-throughput small-molecule screens frequently introduces false positives due to UV/blue autofluorescence, a critical failure mode bypassed by the stable 410 nm colorimetric readout of the pNA leaving group [1].

High-Temperature Kinetic Resolution for Extremophile Proteases

For assays involving hyperthermophilic enzymes such as pyrolysin, standard protein substrates often denature or precipitate, confounding kinetic measurements. Suc-AAPK-pNA maintains structural integrity under extreme assay conditions, enabling precise extraction of kinetic parameters [1]. In studies of Pyrococcus furiosus pyrolysin variants at 90°C, Suc-AAPK-pNA allowed the exact determination of Km and kcat values, whereas generic azocasein could only provide relative bulk activity metrics. The substrate's reliable hydrolysis at 410 nm ensures accurate thermodynamic profiling of thermostable industrial enzymes [1].

Evidence DimensionKinetic parameter resolution at 90°C
Target Compound DataSuc-AAPK-pNA (Provides exact Km and kcat values at 90°C)
Comparator Or BaselineAzocasein (Provides only bulk relative degradation rates)
Quantified DifferenceTransition from qualitative bulk assay to quantitative Michaelis-Menten kinetics
Conditions90°C, pH-controlled buffer, spectrophotometric monitoring at 410 nm

Procurement of this specific peptide substrate is essential for industrial biotechnology labs characterizing extremophile proteases for high-temperature manufacturing processes.

Sequence-Specific Discrimination of Trypsin-like vs. Chymotrypsin-like Activity

The P1 lysine residue in Suc-AAPK-pNA provides strict selectivity for trypsin-like and plasmin-like proteases, strongly differentiating it from analogs designed for other subtilases [1]. For instance, when profiling novel marine serine proteases (e.g., Photobacterium sp. P57), enzymes exhibiting chymotrypsin-like activity show high cleavage rates for Suc-AAPF-pNA but negligible activity against Suc-AAPK-pNA [1]. This strict sequence discrimination allows researchers to accurately quantify specific lysine-cleaving subpopulations within complex, mixed-protease samples without cross-reactivity.

Evidence DimensionCleavage specificity in mixed/novel protease profiling
Target Compound DataSuc-AAPK-pNA (Negligible cleavage by chymotrypsin-like subtilases)
Comparator Or BaselineSuc-AAPF-pNA (High cleavage by chymotrypsin-like subtilases)
Quantified DifferenceComplete orthogonal specificity based on P1 residue (Lys vs. Phe)
ConditionsStandardized protease activity assays at optimal pH/temperature

Ensures analytical accuracy in quality control and diagnostic workflows by preventing false-positive readouts from off-target protease families.

Optical Reliability in High-Throughput Screening (HTS)

In high-throughput inhibitor screening, the choice of reporter tag dictates the false-positive rate. While fluorogenic substrates like Suc-AAPK-AMC offer high sensitivity, they are highly susceptible to interference from autofluorescent compounds commonly found in small-molecule libraries and crude cell lysates [1]. Suc-AAPK-pNA circumvents this by utilizing a colorimetric p-nitroaniline leaving group that absorbs strongly at 405-410 nm, a wavelength window where most biological matrices and screening compounds are optically transparent, thereby drastically reducing background noise [1].

Evidence DimensionMatrix interference and background noise
Target Compound DataSuc-AAPK-pNA (Colorimetric readout at 405-410 nm, zero autofluorescence)
Comparator Or BaselineSuc-AAPK-AMC (Fluorogenic readout at ~460 nm, high autofluorescence interference)
Quantified DifferenceElimination of UV/blue autofluorescence false positives in crude matrices
ConditionsHigh-throughput screening of crude lysates or diverse chemical libraries

Selecting the pNA substrate over the AMC analog prevents costly false hits and improves the signal-to-noise ratio in industrial drug discovery pipelines.

Crystallographic Trapping of Acyl-Enzyme Intermediates

Beyond standard kinetics, Suc-AAPK-pNA is uniquely suited for advanced structural biology applications, such as capturing transient catalytic states. By soaking trypsin crystals with Suc-AAPK-pNA at pH 4.0, researchers successfully slowed the deacylation step, trapping the acyl-enzyme intermediate [1]. This method achieved a 70% acyl-enzyme occupancy and allowed refinement at a 1.28 Å resolution, providing critical atomic-level insights into the serine protease mechanism that are impossible to capture with faster-cleaving physiological substrates or fully unreactive inhibitors [1].

Evidence DimensionAcyl-enzyme complex occupancy in crystal structures
Target Compound DataSuc-AAPK-pNA (70% occupancy trapped at pH 4.0)
Comparator Or BaselineNative physiological substrates (0% occupancy, complete rapid deacylation)
Quantified Difference70% increase in intermediate trapping efficiency
Conditions100 mM sodium citrate (pH 4.0), 2.5 M ammonium sulfate, 60 min soak at 4°C

Provides structural biologists with a reliable, commercially available tool to stabilize and resolve transient mechanistic states for structure-based drug design.

High-Temperature Industrial Enzyme Characterization

Directly following its proven stability and kinetic resolution at 90°C, Suc-AAPK-pNA is the optimal substrate for biotechnology firms engineering hyperthermophilic proteases for industrial applications [1].

Structural Biology of Protease Mechanisms

Based on its ability to trap acyl-enzyme intermediates at low pH, Suc-AAPK-pNA is a critical reagent for crystallographers aiming to resolve the transient catalytic states of novel serine proteases [2].

Quality Control of Biologics and Mixed-Enzyme Formulations

Due to its orthogonal specificity compared to phenylalanine-terminating analogs, this substrate is highly effective in QA/QC labs needing to quantify specific lysine-cleaving activity within complex, multi-enzyme commercial formulations [3].

XLogP3

-3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

605.28092585 Da

Monoisotopic Mass

605.28092585 Da

Heavy Atom Count

43

Wikipedia

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Dates

Last modified: 08-15-2023

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